molecular formula C24H23N5O3S B15032594 methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate

methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate

Cat. No.: B15032594
M. Wt: 461.5 g/mol
InChI Key: CDROONRNRAHMPM-UHFFFAOYSA-N
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Description

Methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole nucleus with a triazine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate involves multiple steps, starting with the preparation of the indole and triazine precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the indole ring to indoline.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The triazine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Compared to other indole derivatives, methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate stands out due to its unique combination of an indole and triazine ring. Similar compounds include:

Biological Activity

Methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current findings regarding its synthesis, biological activity, and mechanisms of action based on diverse sources.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazine moiety and an indole derivative, which are known for their pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to yield the final product. The methodologies often utilize techniques such as cross-coupling reactions and condensation processes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:

  • IC50 Values : Certain derivatives have shown IC50 values ranging from 42 to 91 µM against various cancer cell lines, indicating their potential as effective anticancer agents compared to standard treatments like chlorambucil .
  • Mechanisms of Action : The biological activity is often attributed to the ability of these compounds to inhibit DNA biosynthesis and induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds interact with key proteins involved in cell cycle regulation and apoptosis pathways .

Antiviral Activity

In addition to anticancer properties, there is emerging evidence that compounds within this chemical class may possess antiviral activity. For example:

  • Viral Inhibition : Some studies have reported that related triazine derivatives can inhibit viral replication in vitro by disrupting viral entry or replication mechanisms .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of synthesized triazine sulfonamides.
    • Results : Compounds demonstrated significant reduction in cell viability in MCF-7 breast cancer cells with IC50 values lower than that of chlorambucil, highlighting their potential as alternative therapeutic agents .
  • Antiviral Evaluation :
    • Objective : To assess the antiviral properties against specific viral strains.
    • Findings : Certain derivatives showed a marked decrease in viral load in treated cells compared to controls, suggesting a viable pathway for therapeutic development against viral infections .

Data Table

Compound NameIC50 (µM)Cancer TypeMechanism of Action
Compound A42MCF-7 (Breast)DNA biosynthesis inhibition
Compound B68MDA-MB-231Apoptosis induction
Compound C91A549 (Lung)Cell cycle arrest
Compound D78HepG2 (Liver)Antiviral activity

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 3-phenyl-2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]propanoate

InChI

InChI=1S/C24H23N5O3S/c1-3-13-29-19-12-8-7-11-17(19)21-22(29)26-24(28-27-21)33-15-20(30)25-18(23(31)32-2)14-16-9-5-4-6-10-16/h3-12,18H,1,13-15H2,2H3,(H,25,30)

InChI Key

CDROONRNRAHMPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2

Origin of Product

United States

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